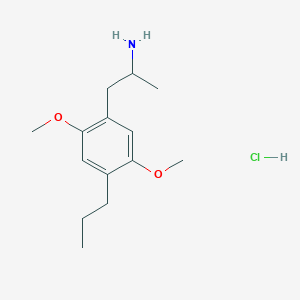

1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride

Descripción general

Descripción

Fue sintetizado por primera vez por Alexander Shulgin y descrito en su libro “Feniletilaminas que he conocido y amado” (PiHKAL) . Este compuesto es conocido por sus propiedades alucinógenas y se utiliza principalmente en entornos de investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de DOPR (clorhidrato) implica varios pasos:

Material de partida: La síntesis comienza con 2,5-dimetoxi-benzaldehído.

Formación de Intermedio: El benzaldehído se somete a una reacción de Grignard con bromuro de propilmagnesio para formar 2,5-dimetoxi-4-propilbencil alcohol.

Oxidación: El alcohol bencílico se oxida luego a 2,5-dimetoxi-4-propilbenzaldehído.

Aminación Reductiva: El benzaldehído se somete a una aminación reductiva con metilamina para formar 2,5-dimetoxi-4-propilamfetamina.

Formación de Clorhidrato: Finalmente, la base libre se convierte en su sal de clorhidrato por tratamiento con ácido clorhídrico.

Métodos de Producción Industrial: Si bien el método anterior es adecuado para la síntesis a escala de laboratorio, la producción industrial requeriría optimización para operaciones a gran escala, incluido el uso de reactores de flujo continuo y técnicas de purificación más eficientes.

Tipos de Reacciones:

Oxidación: DOPR (clorhidrato) puede sufrir reacciones de oxidación, particularmente en los grupos metoxilo, lo que lleva a la formación de quinonas.

Reducción: El compuesto se puede reducir a su amina correspondiente.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica, como la nitración o la halogenación.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar reactivos como permanganato de potasio u óxido de cromo (VI).

Reducción: El hidruro de aluminio y litio o el borohidruro de sodio son agentes reductores comunes.

Sustitución: La nitración se puede lograr utilizando una mezcla de ácido nítrico y ácido sulfúrico, mientras que la halogenación se puede realizar utilizando halógenos como bromo o cloro en presencia de un catalizador ácido de Lewis.

Productos Principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Aminas correspondientes.

Sustitución: Derivados nitro o halogenados de DOPR (clorhidrato).

Aplicaciones Científicas De Investigación

DOPR (clorhidrato) tiene varias aplicaciones en la investigación científica:

Biología: Se investiga por sus efectos en los sistemas de neurotransmisores, particularmente los receptores de serotonina.

Medicina: Se estudia por sus posibles efectos terapéuticos en el tratamiento de ciertos trastornos psiquiátricos, aunque su uso es limitado debido a sus propiedades alucinógenas.

Industria: Se utiliza en toxicología forense para la identificación y cuantificación de sustancias psicoactivas.

Mecanismo De Acción

DOPR (clorhidrato) ejerce sus efectos principalmente a través de la activación de los receptores de serotonina, particularmente el receptor 5-HT2A. Esta activación conduce a una neurotransmisión alterada y los efectos alucinógenos característicos. El compuesto también interactúa con otros sistemas de neurotransmisores, incluidas la dopamina y la noradrenalina, contribuyendo a su perfil psicoactivo general .

Compuestos Similares:

2,5-Dimetoxi-4-metilamfetamina (DOM): Otra anfetamina psicodélica con propiedades alucinógenas similares.

2,5-Dimetoxi-4-etilamfetamina (DOET): Comparte similitudes estructurales y efectos psicoactivos.

2,5-Dimetoxi-4-bromoamfetamina (DOB): Conocido por sus potentes efectos alucinógenos.

Singularidad de DOPR (clorhidrato): DOPR (clorhidrato) es único debido a su sustitución propílica específica en la posición 4 del anillo aromático, lo que influye en su perfil farmacológico y potencia. En comparación con otros compuestos similares, DOPR (clorhidrato) puede exhibir diferentes afinidades de unión y eficacias en varios subtipos de receptores de serotonina, lo que lleva a efectos psicoactivos distintos .

Comparación Con Compuestos Similares

2,5-Dimethoxy-4-methylamphetamine (DOM): Another psychedelic amphetamine with similar hallucinogenic properties.

2,5-Dimethoxy-4-ethylamphetamine (DOET): Shares structural similarities and psychoactive effects.

2,5-Dimethoxy-4-bromoamphetamine (DOB): Known for its potent hallucinogenic effects.

Uniqueness of DOPR (hydrochloride): DOPR (hydrochloride) is unique due to its specific propyl substitution at the 4-position of the aromatic ring, which influences its pharmacological profile and potency. Compared to other similar compounds, DOPR (hydrochloride) may exhibit different binding affinities and efficacies at various serotonin receptor subtypes, leading to distinct psychoactive effects .

Actividad Biológica

1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride, commonly known as DOPR, is a synthetic compound belonging to the phenethylamine class. First synthesized by Alexander Shulgin and documented in his influential work "Phenethylamines I Have Known and Loved" (PiHKAL), DOPR exhibits significant biological activity, particularly in relation to the central nervous system (CNS). This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DOPR is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C14H23NO2

- Molecular Weight : 237.338 g/mol

- CAS Number : 63779-88-4

The compound appears as a white crystalline powder and is soluble in water and other polar solvents, which facilitates its use in various experimental settings .

DOPR primarily acts as a serotonin receptor agonist , particularly at the 5-HT2A receptor subtype. This interaction is critical for its psychoactive effects, which include alterations in perception and mood. Research indicates that DOPR may also influence other neurotransmitter systems, including dopamine and norepinephrine pathways, contributing to its complex pharmacological profile .

Psychoactive Effects

DOPR has been evaluated in various animal models for its psychoactive properties:

- Head Twitch Response : In rodent studies, DOPR induced a head twitch response, a behavioral indicator often associated with 5-HT2A receptor activation. This effect was comparable to that of other known hallucinogens .

Therapeutic Potential

Despite its psychoactive nature, there is ongoing research into the potential therapeutic applications of DOPR:

- Psychiatric Disorders : Preliminary studies suggest that compounds like DOPR may have utility in treating certain psychiatric conditions due to their effects on serotonin signaling. However, the hallucinogenic properties limit their clinical applicability .

Case Studies and Research Findings

Several studies have investigated the biological activity of DOPR and related compounds:

Safety and Toxicology

While research on DOPR is limited, compounds within its class are often associated with various side effects, including anxiety, paranoia, and perceptual disturbances. The safety profile of DOPR remains under investigation, necessitating caution in its use outside controlled research environments.

Propiedades

IUPAC Name |

1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.ClH/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3;/h8-10H,5-7,15H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNDRDMJFFBLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1OC)CC(C)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53581-55-8 | |

| Record name | DOPR hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBS6G7KBL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.